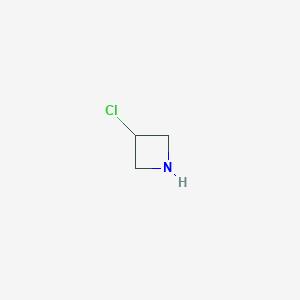

3-Chloroazétidine

Vue d'ensemble

Description

3-Chloroazetidine (3-CA) is a heterocyclic compound containing a five-membered ring with a nitrogen and a chlorine atom. It is a colorless liquid with a boiling point of 135-136 °C and a melting point of -21 °C. 3-CA is used in the synthesis of various organic compounds and has been the subject of extensive research due to its potential applications in the fields of medicine, agriculture, and food science.

Applications De Recherche Scientifique

Chimie Synthétique

La 3-Chloroazétidine joue un rôle important en chimie synthétique. Elle fait partie de la famille des azétidines, connue pour sa réactivité et sa présence ubiquitaire dans les produits naturels . Les azétidines sont considérées comme remarquables pour leur potentiel en chimie peptidomimétique et en chimie des acides nucléiques .

Substituts d'Acides Aminés

Les azétidines, y compris la this compound, sont adaptées comme substituts d'acides aminés . Cela signifie qu'elles peuvent remplacer les acides aminés dans certaines réactions chimiques, ce qui est particulièrement utile dans le développement de nouveaux produits pharmaceutiques.

Processus Catalytiques

La this compound présente des perspectives importantes dans les processus catalytiques, notamment les additions de Henry, Suzuki, Sonogashira et Michael . Ce sont tous des types de réactions chimiques utilisées dans la synthèse de divers composés organiques.

Réactions d'Ouverture et d'Extension de Cycle

En raison de leur structure tendue, les azétidines comme la this compound sont d'excellents candidats pour les réactions d'ouverture et d'extension de cycle . Ces réactions sont cruciales dans la synthèse de molécules plus grandes et plus complexes.

Synthons Hétérocycliques

Les azétidines fonctionnalisées, telles que la this compound, sont polyvalentes en tant que synthons hétérocycliques . Cela signifie qu'elles peuvent être utilisées comme blocs de construction dans la synthèse de composés hétérocycliques, largement utilisés en chimie médicinale et en découverte de médicaments.

Synthèse Stéréosélective

La this compound peut être utilisée dans la synthèse stéréosélective des 1,2,3,4-tétrasubstitués azétidines . La synthèse stéréosélective est un processus clé dans la création de produits pharmaceutiques, car elle permet de contrôler l'arrangement spatial des atomes dans une molécule.

Mécanisme D'action

Target of Action

3-Chloroazetidine is a synthetic compound that has been used in the preparation of various functionalized azetidines

Mode of Action

It’s known that 3-chloroazetidine can act as a building block for the synthesis of different 3-substituted azetidines through nucleophilic substitution of the chlorine by different carbon, nitrogen, sulfur, and oxygen nucleophiles . This suggests that 3-Chloroazetidine may interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

It’s known that azetidines, the class of compounds to which 3-chloroazetidine belongs, are used in organic synthesis and medicinal chemistry . They are involved in various catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions

Result of Action

It’s known that azetidines, the class of compounds to which 3-chloroazetidine belongs, are used in organic synthesis and medicinal chemistry . They are involved in various catalytic processes and are excellent candidates for ring-opening and expansion reactions

Action Environment

It’s known that environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance As 3-Chloroazetidine is a synthetic compound used in organic synthesis, it’s possible that similar environmental factors could influence its action, efficacy, and stability

Propriétés

IUPAC Name |

3-chloroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClN/c4-3-1-5-2-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXJNXCLEVZPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573765 | |

| Record name | 3-Chloroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220003-47-4 | |

| Record name | 3-Chloroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches to accessing 3-Chloroazetidine derivatives?

A1: Several strategies have been explored for the synthesis of 3-Chloroazetidines. One approach involves the ring transformation of alkyl 2-(bromomethyl)aziridine-2-carboxylates. This method leverages regioselective ring opening with hydrochloric acid, followed by base-promoted cyclization to yield alkyl 3-chloroazetidine-3-carboxylates [, ]. Another method utilizes the addition of acyl chlorides across the strained N-C(3) bond in 3-bromomethyl-1-azabicyclo[1.1.0]butane, followed by zinc-mediated dehalogenation and ozonolysis to afford N-acyl-3-chloroazetidin-3-ones []. Additionally, researchers have investigated the use of lithium-halogen exchange reactions on 3,3-dichloroazetidin-2-ones as a means to access specific isomers of 3-chloroazetidines [].

Q2: How do the reactions of 3-chloroazetidines with nucleophiles differ from their aziridine counterparts?

A3: Studies comparing the reactivity of 1-tert-butyl-3-chloroazetidine with 1-tert-butyl-2-chloromethylaziridine towards nucleophiles like acetate and thiophenolate revealed interesting trends [, ]. While the aziridine derivative primarily undergoes substitution reactions with these nucleophiles, the 3-chloroazetidine predominantly favors rearrangement processes. This difference in reactivity highlights the impact of ring strain and steric factors on the reaction pathways of these heterocyclic systems.

Q3: Have chiral 3-chloroazetidine derivatives been explored as building blocks in asymmetric synthesis?

A4: Yes, the asymmetric synthesis of α-chloro-β-amino-N-sulfinyl imidates has been achieved through anti-selective Mannich-type reactions of (R(S))-methyl N-tert-butanesulfinyl-2-chloroethanimidate with aromatic aldimines []. These chiral building blocks have proven valuable in the synthesis of various enantiomerically enriched compounds, including trans-2-aryl-3-chloroazetidines []. This methodology showcases the potential of utilizing chiral 3-chloroazetidine derivatives for accessing a diverse range of enantiopure molecules.

Q4: Can you provide an example of a unique reaction involving the nitrogen atom of a 3-chloroazetidine derivative?

A5: Research has shown that N-(ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines can undergo a "halogen dance" reaction in the presence of DBU []. For instance, reacting N-(ethoxycarbonyl)-3-(bromomethyl)-3-chloroazetidine with DBU leads to the formation of both N-(ethoxycarbonyl)-3-(bromomethylene)azetidine and N-(ethoxycarbonyl)-3-(chloromethylene)azetidine []. This intriguing observation suggests a complex interplay of elimination and nucleophilic substitution reactions involving the halogen atoms and the nitrogen center of the 3-chloroazetidine framework.

Q5: Are there any notable examples of ring-opening reactions with 3-chloroazetidines?

A6: One compelling example involves the reaction of 3-ethyl-1-azabicyclo[1.1.0]butane with trimethylsilyl azide []. This reaction proceeds via regioselective addition to the strained N-C(3) bond, generating an intermediate that can be trapped with various electrophiles to afford N-substituted-3-azido-3-ethylazetidines []. This approach demonstrates the potential of utilizing strained 3-chloroazetidine derivatives in ring-opening reactions to access a diverse array of functionalized azetidine building blocks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B1601797.png)

![2-Phenylthiazolo[5,4-c]pyridine](/img/structure/B1601803.png)

![Dinaphtho[1,2-b:2',1'-d]furan](/img/structure/B1601806.png)

![[4-(Methoxymethyl)phenyl]methanol](/img/structure/B1601813.png)